4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C7H7BrN4OS and its molecular weight is 275.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
The reactivity of 1,2,4-triazole-3-thione derivatives, including compounds similar to 4-Amino-6-(5-bromo-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol, has been a significant area of study. These compounds exhibit high indicators of antioxidant and antiradical activity. Their synthesis and pharmacological activities have been explored, revealing new possibilities for chemical transformations and applications in various fields. Notably, these compounds have been compared to biogenic amino acids like cysteine due to the presence of a free SH-group in their structure, which suggests their potential for biochemical processes enhancement, especially in patients exposed to high doses of radiation (А. G. Kaplaushenko, 2019).
Applications in Medicine and Agriculture
Research into 3- and 4-substituted amino-1,2,4-triazoles, which are closely related to the compound of interest, indicates their long-standing use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties, underscoring their importance in biotechnology, energy, and chemistry. Specifically, these compounds have facilitated the development of antimicrobial drugs and cardiological drugs with anti-ischemic effects, highlighting their potential in medicine and agriculture (Nazarov V.N. et al., 2021).
Biological Significance and Pharmacological Activity
The biological significance of triazine scaffolds, including the 1,2,4-triazine derivatives, has been thoroughly reviewed. These compounds have shown a wide spectrum of pharmacological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. This broad range of activities demonstrates the potential of this compound and its analogs in drug development and as future pharmaceutical agents (Tarawanti Verma et al., 2019).
Properties
IUPAC Name |
4-amino-2-(5-bromofuran-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2,5H,(H4,9,10,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXPVLPWNCFXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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